molecular formula C17H14ClNO B6596462 3-Benzyl-2-chloro-6-methoxyquinoline CAS No. 918518-74-8

3-Benzyl-2-chloro-6-methoxyquinoline

Cat. No.: B6596462
CAS No.: 918518-74-8
M. Wt: 283.7 g/mol
InChI Key: VKROLEQJNDAHLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-2-chloro-6-methoxyquinoline is a quinoline derivative with a benzyl group at position 3, chlorine at position 2, and a methoxy group at position 6. These compounds are synthesized via multi-step routes involving condensation, cyclization, and halogenation, with applications as intermediates in pharmaceuticals (e.g., bedaquiline impurities) and materials science . Structural confirmation relies on X-ray crystallography and DFT studies, ensuring high fidelity between experimental and computational models .

Properties

IUPAC Name

3-benzyl-2-chloro-6-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO/c1-20-15-7-8-16-13(11-15)10-14(17(18)19-16)9-12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKROLEQJNDAHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10732042
Record name 3-Benzyl-2-chloro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918518-74-8
Record name 3-Benzyl-2-chloro-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-chloro-6-methoxyquinoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-chloro-6-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, benzyl chloride, and methanol.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological activities and applications.

Scientific Research Applications

Chemistry

3-Benzyl-2-chloro-6-methoxyquinoline serves as an intermediate in synthesizing more complex quinoline derivatives. Its unique structure allows for modifications that can lead to new compounds with enhanced properties.

Biology

This compound has been studied for its biological activities , particularly:

  • Antimicrobial Properties: Exhibits significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. It also shows antifungal activity, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity: Preliminary studies suggest that it may interact with biological targets involved in cancer progression, indicating potential as an anticancer agent .

Medicine

Research indicates that this compound may have applications in drug development:

  • Antituberculosis Agents: Its structure suggests potential efficacy against Mycobacterium tuberculosis, making it relevant in the search for new treatments for tuberculosis .
  • Malaria Treatment: Similar quinoline derivatives have been explored for their antimalarial properties, suggesting a pathway for further investigation into this compound's therapeutic potential .

Data Table: Summary of Applications

Application AreaSpecific UsesBiological Activity
ChemistryIntermediate for synthesis of quinoline derivativesN/A
BiologyAntimicrobial, anticancerSignificant inhibitory effects against bacteria and potential anticancer properties
MedicineDrug development (antituberculosis, antimalarial)Potential efficacy against tuberculosis

Case Study 1: Antimicrobial Activity

A study demonstrated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antimicrobial agent. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is critical for its antibacterial effect.

Case Study 2: Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Further pharmacological evaluations are necessary to establish its efficacy and safety profile.

Mechanism of Action

The mechanism of action of 3-Benzyl-2-chloro-6-methoxyquinoline involves its interaction with specific molecular targets. It can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Structural Comparison with Analogous Quinoline Derivatives

Physicochemical Properties

  • Stability : Halogenated derivatives (e.g., 2-Cl, 6-Br) exhibit greater thermal stability than methoxy-substituted analogs due to stronger C–X bonds .
  • Solubility: Methoxy groups enhance solubility in polar solvents (e.g., ethanol), whereas bromine/chlorine substituents increase lipophilicity .
  • Spectroscopic Data :
    • FTIR : C–Cl and C–Br stretches appear at 550–650 cm⁻¹; methoxy C–O stretches at ~1250 cm⁻¹ .
    • NMR : Benzyl protons resonate at δ 4.5–5.0 ppm (¹H), and methoxy carbons at δ 55–60 ppm (¹³C) .

Crystallographic and Conformational Analysis

  • Planarity: Quinoline cores are nearly planar (r.m.s. deviation <0.1 Å), with substituents like benzyl and methoxy adopting orthogonal orientations to minimize steric clash .
  • DFT vs. X-ray : Optimized DFT geometries match experimental X-ray structures (bond length deviations <0.02 Å), validating computational models for predicting reactivity .

Biological Activity

3-Benzyl-2-chloro-6-methoxyquinoline (C₁₂H₁₁ClN₁O) is a quinoline derivative characterized by the presence of a benzyl group, a chlorine atom, and a methoxy group. This compound has attracted significant attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including:

  • Bacillus subtilis (Gram-positive)
  • Escherichia coli (Gram-negative)

The minimal inhibitory concentrations (MIC) for these bacterial strains have been documented, demonstrating the compound's potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Studies have revealed its cytotoxic effects on several cancer cell lines, including:

  • Breast cancer cells : MCF-7, MDA-MB-231
  • Lung cancer cells : A549
  • Prostate cancer cells : PC3

In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis in these cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

The mechanism of action for this compound involves its interaction with specific molecular targets. It has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This interaction may lead to altered pharmacokinetics and potential drug-drug interactions, underscoring the importance of further pharmacological evaluation.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialBacillus subtilisSignificant inhibition (MIC)
AntimicrobialEscherichia coliSignificant inhibition (MIC)
AnticancerMCF-7Induced apoptosis
AnticancerA549Inhibited proliferation
CYP InhibitionCYP1A2Altered drug metabolism

Case Study: Anticancer Efficacy

In a recent study focusing on the anticancer efficacy of this compound, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic candidate for breast cancer treatment .

Q & A

Q. What are the established synthetic routes for 3-Benzyl-2-chloro-6-methoxyquinoline, and how can intermediates be optimized?

A four-step synthesis is commonly employed for structurally similar quinoline derivatives, involving:

  • Step 1 : Bromination or chlorination of the quinoline core.
  • Step 2 : Functionalization at the 3-position via benzylation.
  • Step 3 : Methoxy group introduction at the 6-position.
  • Step 4 : Final purification via column chromatography or recrystallization .
    Optimization may involve adjusting reaction conditions (e.g., temperature, solvent polarity) and using catalysts like triethylamine (TEA) for nucleophilic substitutions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • FTIR : Confirms functional groups (e.g., C-Cl, C-O-C) through characteristic absorption bands.
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., benzyl protons at δ 3.8–4.2 ppm) and carbon skeleton.
  • X-ray diffraction : Resolves crystal packing and bond angles (e.g., dihedral angles between quinoline and benzyl groups). Single-crystal data should be refined using SHELX software for accuracy .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Q. How does the benzyl substituent at the 3-position influence reactivity in further derivatization?

The benzyl group enhances steric bulk, affecting nucleophilic substitution kinetics. For example, bulky substituents may slow down reactions at the 2-chloro position but stabilize intermediates through π-π stacking interactions .

Advanced Research Questions

Q. How can density functional theory (DFT) complement experimental data for structural analysis?

DFT calculations (e.g., B3LYP/6-31G(d,p) basis set) predict molecular geometries, electrostatic potentials, and frontier molecular orbitals (HOMO-LUMO gaps). Compare optimized structures with X-ray data to validate bond lengths (<0.02 Å deviation) and torsion angles .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

  • Polymorphism : Slow evaporation in mixed solvents (e.g., dichloromethane/hexane) promotes single-crystal growth.
  • Twinned Crystals : Use SHELXL for refinement, applying TWIN/BASF commands to model overlapping lattices .

Q. How should researchers address contradictions between computational and experimental results?

  • Scenario : DFT-predicted bond angles deviate >2° from crystallographic data.
  • Resolution : Re-optimize calculations with higher-level basis sets (e.g., cc-pVTZ) or re-examine experimental data for systematic errors (e.g., thermal motion artifacts) .

Q. What strategies optimize regioselectivity in introducing substituents to the quinoline core?

  • Directing Groups : Use methoxy or chloro groups to guide electrophilic substitution (e.g., bromination at the 6-position).
  • Metal Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl group insertion at the 3-position .

Q. How can molecular electrostatic potential (MEP) maps predict reactive sites for electrophilic/nucleophilic attacks?

MEP surfaces (calculated via DFT) highlight electron-rich (red) and electron-deficient (blue) regions. For this compound:

  • Electrophilic Attack : Likely at the methoxy oxygen (high electron density).
  • Nucleophilic Attack : Favored at the 2-chloro position due to partial positive charge .

Q. What methodologies validate the purity of intermediates during multi-step synthesis?

  • HPLC : Monitor retention times against standards (>98% purity threshold).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.